molecular formula C13H18BrNO B1441668 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine CAS No. 1219956-81-6

3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine

Cat. No. B1441668
M. Wt: 284.19 g/mol
InChI Key: LMFHVFDNAPIOQX-UHFFFAOYSA-N
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Description

3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine is a chemical compound with the molecular formula C13H18BrNO . It belongs to the class of organic compounds known as azetidines, which are compounds containing an azetidine ring, a three-member ring with one nitrogen atom and three carbon atoms .


Physical And Chemical Properties Analysis

The boiling point of 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine is not provided in the search results . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Stereoselective Synthesis and Ring Transformation

The compound 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine demonstrates reactivity in stereoselective synthesis. For instance, 2-(2-mesyloxyethyl)azetidines, with structural similarities, undergo monochloroalane reduction and mesylation, leading to the stereoselective formation of various 4-substituted piperidines. These reactions involve transient 1-azoniabicyclo[2.2.0]hexanes, which undergo an S(N)2-type ring opening, forming azaheterocycles. This methodology is a convenient alternative for preparing 3,4-disubstituted piperidines and is valuable in medicinal chemistry (Mollet et al., 2011).

Antimicrobial Potential

Compounds structurally related to 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine, such as 3-(4-bromo phenyl) azetidine, have been synthesized and characterized, showing potential as antimicrobial agents. This synthesis involves a sequence of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to various intermediate compounds before forming the final azetidine structure (Doraswamy & Ramana, 2013).

Catalyzed Reactions and Derivatization

Calcium(II)-catalyzed Friedel-Crafts reactions have been utilized to synthesize 3,3-Diarylazetidines, including derivatives of 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine. These azetidines can be further modified through the azetidine nitrogen and aromatic groups, highlighting their versatility and potential in drug discovery (Denis et al., 2018).

Functionalized Azetidine Synthesis

The synthetic utility of compounds similar to 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine, such as 3-bromo-3-ethylazetidines, has been demonstrated in the preparation of various functionalized azetidines. These include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and other substituted azetidines, showcasing the compound's potential as a precursor for diverse synthetic applications (Stankovic et al., 2013).

Safety And Hazards

The safety information provided includes a list of precautionary statements. For example, it is advised to keep the compound away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact during pregnancy/while nursing . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are also suggested .

properties

IUPAC Name

3-(2-bromo-4-butan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFHVFDNAPIOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249465
Record name 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine

CAS RN

1219956-81-6
Record name 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219956-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Bromo-4-(1-methylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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